1-(4-Methoxybenzyl)-3-acetoxynorcotinine
Description
Contextualization of 1-(4-Methoxybenzyl)-3-acetoxynorcotinine within Organic Chemistry Research
The structure of this compound places it within the class of substituted pyrrolidinones, a scaffold that is a common feature in many biologically active compounds. The presence of a chiral center at the 5-position of the pyrrolidinone ring, inherited from its parent molecule norcotinine (B101708), adds a layer of stereochemical complexity that is often crucial for biological interactions.
The key structural features of this molecule are:
A norcotinine core: A pyrrolidinone ring fused with a pyridine (B92270) ring.
A 4-methoxybenzyl group: This substituent on the pyrrolidinone nitrogen is a common pharmacophore found in various compounds and can influence properties like solubility and receptor binding.
An acetoxy group: The presence of this ester group at the 3-position can affect the molecule's polarity and may act as a prodrug moiety, being hydrolyzed in vivo to a hydroxyl group.
The synthesis of such a molecule likely involves multi-step synthetic sequences, drawing upon established methods for the modification of the norcotinine scaffold. The introduction of the 4-methoxybenzyl group could be achieved through N-alkylation of a norcotinine precursor, a common reaction in heterocyclic chemistry. The acetoxy group could be introduced via oxidation of the 3-position of the pyrrolidinone ring followed by acetylation.
Historical Perspective on Structurally Related Compounds
The study of this compound is built upon a rich history of research into its parent compounds, nicotine (B1678760) and norcotinine. Nicotine, an alkaloid naturally found in the tobacco plant, has been known for centuries and was first isolated in 1828. ncsu.edu Its physiological effects have been the subject of extensive research, leading to a deep understanding of the nicotinic acetylcholine (B1216132) receptors (nAChRs).
Norcotinine is a major metabolite of nicotine. The investigation of nicotine's metabolic pathways led to the identification and synthesis of a wide array of derivatives. rsc.org Researchers have explored how modifications to the nicotine and norcotinine structures impact their biological activity. For instance, substitutions on the pyridine ring or the pyrrolidine (B122466) ring can dramatically alter a compound's affinity and selectivity for different nAChR subtypes. nih.gov This historical exploration of nicotine and its analogs has laid the groundwork for the rational design of new compounds with specific pharmacological profiles. The synthesis of various nicotine derivatives has been a long-standing area of interest, with efforts focused on creating analogs with potential therapeutic applications, for example, in the treatment of central nervous system disorders. ncsu.edu
Academic and Research Significance of Investigating this compound
The academic and research significance of this compound lies in its potential to serve as a chemical probe to explore the structure-activity relationships of substituted norcotinine analogs. The specific combination of the 4-methoxybenzyl and acetoxy groups allows researchers to investigate the influence of these functionalities on the molecule's interaction with biological targets.
Research into substituted nicotine and norcotinine analogs has been driven by the desire to develop compounds with improved therapeutic properties and reduced side effects compared to nicotine. For example, studies on 5-substituted nicotine analogs have shown that even small changes to the molecular structure can lead to significant differences in pharmacological effects, with some analogs acting as agonists while others act as antagonists at nAChRs. nih.gov
The synthesis and study of compounds like this compound contribute to the broader understanding of how to modulate the activity of nicotinic compounds. This knowledge is valuable for the development of new therapeutic agents for a variety of conditions, including neurodegenerative diseases and inflammation. ncsu.edunih.gov The investigation of novel derivatives with antibacterial properties has also been an active area of research. tmkarpinski.com The specific structural motifs within this compound make it a valuable tool for medicinal chemists and pharmacologists seeking to fine-tune the properties of this important class of molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)25-18-10-17(15-4-3-9-20-11-15)21(19(18)23)12-14-5-7-16(24-2)8-6-14/h3-9,11,17-18H,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAJRUHBNRUKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(N(C1=O)CC2=CC=C(C=C2)OC)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399851 | |
| Record name | 1-(4-Methoxybenzyl)-3-acetoxynorcotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-83-9 | |
| Record name | 1-(4-Methoxybenzyl)-3-acetoxynorcotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1 4 Methoxybenzyl 3 Acetoxynorcotinine
Retrosynthetic Analysis of 1-(4-Methoxybenzyl)-3-acetoxynorcotinine
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. nih.govaacrjournals.org This process involves breaking down the complex structure into smaller fragments through a series of "disconnections," which correspond to reliable forward chemical reactions. umn.edu
The retrosynthetic strategy for this compound is outlined as follows:
Disconnection of the Acetoxy Group: The first logical disconnection is the hydrolysis of the ester linkage of the acetoxy group. This is a type of Functional Group Interconversion (FGI) that reveals the precursor alcohol, 1-(4-Methoxybenzyl)-3-hydroxynorcotinine (II).
Disconnection of the Hydroxyl Group: The 3-hydroxy group on the pyrrolidinone ring is not a common feature. Its position adjacent to the lactam carbonyl suggests its formation via the oxidation of an enolate. This points to 1-(4-Methoxybenzyl)norcotinine (III) as the immediate precursor.
Disconnection of the N-Benzyl Bond: The bond between the pyrrolidinone nitrogen and the benzyl (B1604629) group is a prime candidate for disconnection. This C-N bond can be readily formed in the forward synthesis via N-alkylation. This step simplifies the structure to the core norcotinine (B101708) (IV) scaffold and the commercially available 4-methoxybenzyl chloride (V).
Disconnection of the Norcotinine Core: The norcotinine (IV) structure, a γ-lactam, can be conceptually derived from the oxidation of its corresponding amine, nornicotine (B190312) (VI). Nornicotine itself is frequently synthesized via the reduction of myosmine (B191914) (VII). Further deconstruction of myosmine leads back to fundamental building blocks such as a nicotinic acid derivative and a pyrrolidinone derivative , which can be sourced from simple commodity chemicals.
This analysis provides a logical and efficient roadmap for the forward synthesis of the target molecule.
Classical Synthetic Approaches
Following the path laid out by the retrosynthetic analysis, the classical synthesis involves a sequential assembly and functionalization of the molecular framework.
Multi-step Reaction Sequences for Core Structure Assembly
The synthesis of the pivotal intermediate, norcotinine (IV), is foundational. A common and well-documented route begins with the synthesis of myosmine (VII). One classical method involves the condensation of ethyl nicotinate (B505614) with N-trimethylsilyl-2-pyrrolidinone, which, after hydrolysis and decarboxylation, yields myosmine. mdpi.com
Myosmine is then reduced to form nornicotine (VI). This transformation is typically achieved through catalytic hydrogenation using catalysts like platinum oxide or palladium oxide. nih.gov The subsequent oxidation of nornicotine at the carbon adjacent to the pyrrolidine (B122466) nitrogen yields the desired γ-lactam, norcotinine.
Introduction of the 4-Methoxybenzyl Moiety
With the norcotinine core in hand, the next step is the introduction of the protective 4-methoxybenzyl group onto the lactam nitrogen. This is an N-alkylation reaction, a standard transformation in organic synthesis. Norcotinine (IV) is treated with 4-methoxybenzyl chloride (V) in the presence of a suitable base. The choice of base and solvent is critical for achieving high yields. A strong, non-nucleophilic base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) is effective for deprotonating the lactam nitrogen, allowing it to act as a nucleophile and displace the chloride from the benzyl halide. chemicalforums.com This reaction yields 1-(4-Methoxybenzyl)norcotinine (III).
Formation and Acetylation of the Hydroxyl Group
This stage represents the most chemically intricate part of the synthesis, involving the specific hydroxylation of the C3 position of the pyrrolidinone ring. While direct synthesis of 3-hydroxynorcotinine is not widely reported, a parallel strategy used for the synthesis of 3-hydroxycotinine (B1251162) from cotinine (B1669453) can be adapted. nih.govnih.govmdma.ch
Enolate Formation: The intermediate 1-(4-methoxybenzyl)norcotinine (III) is treated with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C). The base selectively removes a proton from the C3 position, forming a lithium enolate.
Hydroxylation: The generated enolate is then reacted with an electrophilic oxygen source. A common reagent for this transformation is oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH), which delivers an oxygen atom to the enolate to form the hydroxyl group, yielding 1-(4-methoxybenzyl)-3-hydroxynorcotinine (II). nih.govmdma.ch
Acetylation: The final step is the esterification of the newly installed hydroxyl group. This is typically achieved by reacting the alcohol (II) with acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine. The base acts as a catalyst and scavenges the acidic byproduct (acetic acid or HCl), driving the reaction to completion and furnishing the target compound, This compound (I).
The following table summarizes the proposed classical synthetic pathway.
| Step | Starting Material | Key Reagents | Product | Purpose |
| 1 | Nornicotine (VI) | Oxidizing Agent (e.g., RuCl₃, H₂O₂) | Norcotinine (IV) | Assembly of the core lactam structure. |
| 2 | Norcotinine (IV) | 4-Methoxybenzyl chloride (V), NaH, DMF | 1-(4-Methoxybenzyl)norcotinine (III) | Introduction of the N-benzyl group. |
| 3 | 1-(4-Methoxybenzyl)norcotinine (III) | 1. LDA2. MoOPH | 1-(4-Methoxybenzyl)-3-hydroxynorcotinine (II) | Regioselective formation of the C3-hydroxyl group. |
| 4 | 1-(4-Methoxybenzyl)-3-hydroxynorcotinine (II) | Acetic Anhydride, Pyridine | This compound (I) | Acetylation to form the final product. |
Modern Synthetic Techniques for Enhanced Efficiency
Advances in synthetic chemistry continually provide new tools to improve the efficiency, selectivity, and environmental footprint of multi-step syntheses.
Catalytic Strategies in the Synthesis of this compound
Catalysis plays a significant role, particularly in the synthesis of the nornicotine precursor. While classical methods use stoichiometric reagents, modern approaches emphasize catalytic cycles.
Catalytic Hydrogenation: The reduction of myosmine to nornicotine is a prime example of heterogeneous catalysis. Catalysts such as platinum oxide (PtO₂) and palladium on carbon (Pd/C) are highly effective for this transformation, proceeding with high yield under a hydrogen atmosphere. nih.gov Adjusting reaction conditions, such as pH, can further improve yields and minimize byproducts. nih.gov
Biocatalysis: A significant modern advancement is the use of enzymes to catalyze key steps. For the synthesis of chiral nornicotine, imine reductases (IREDs) have been employed. These enzymes can reduce the imine bond of myosmine with high enantioselectivity, providing access to optically pure (S)-nornicotine. mdpi.com Using co-immobilized enzymes in continuous flow reactors represents a state-of-the-art, green approach that allows for catalyst recycling and high spacetime yields, significantly reducing production costs. mdpi.com Although the target molecule in this article is presented as a racemate, such biocatalytic methods are invaluable for producing specific stereoisomers if required.
Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. frontiersin.org These principles advocate for the use of less hazardous chemicals, safer solvents, and energy-efficient procedures. nih.govresearchgate.net
In the context of synthesizing N-heterocycles, significant efforts have been made to replace traditional, often toxic, solvents with more environmentally benign alternatives such as water, polyethylene (B3416737) glycol (PEG), and bio-based solvents. mdpi.com For instance, the use of water as a solvent in the synthesis of pyrano[2,3-c]pyrazoles has been demonstrated to be effective. mdpi.com Furthermore, the application of catalyst-free or solid-acid catalyzed reactions can reduce waste and the need for hazardous reagents. nih.gov Microwave irradiation and ultrasound have also emerged as non-traditional activation methods that can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes. nih.gov
For the proposed synthesis of this compound, green chemistry principles could be applied at several stages. The choice of a biocatalytic method for the synthesis of the nornicotine precursor would be a significant step towards a greener process. Additionally, employing a recyclable catalyst for the N-alkylation step and using a safer solvent system would align with these principles. The ideal synthetic design would aim for a high atom economy, minimizing the generation of by-products and waste. frontiersin.org
One-Pot Synthetic Procedures for Related N-Heterocycles
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. acs.org This approach is particularly valuable in the synthesis of complex heterocyclic structures.
The synthesis of highly functionalized pyrrolidines, the core structure of nornicotine, has been successfully achieved through one-pot, three-component 1,3-dipolar cycloaddition reactions. acs.orgnih.gov These reactions can generate complex pyrrolidine scaffolds with good to excellent yields under mild conditions. acs.org For example, the reaction of aldehydes, dimethyl 2-aminomalonate, and electron-deficient alkenes in THF has been shown to produce highly functionalized pyrrolidines. acs.org Similarly, one-pot procedures have been developed for the synthesis of spirooxindole-pyrrolidine derivatives via 1,3-dipolar cycloaddition of an azomethine ylide. rsc.org
In the context of this compound, a hypothetical one-pot procedure could be envisioned, potentially combining the N-alkylation and a subsequent functionalization step. However, the compatibility of the reagents and reaction conditions would need to be carefully evaluated. The development of such a procedure would represent a significant advancement in the efficient synthesis of this and related compounds.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the yield and purity of the desired product while minimizing reaction times and the formation of side products. For a multi-step synthesis of this compound, each step would require individual optimization.
A plausible synthetic route would likely begin with the synthesis of a suitable nornicotine precursor. Enantioselective syntheses of nornicotine have been reported, often involving the use of chiral auxiliaries or catalysts to achieve high enantiomeric excess. nih.govnih.gov For example, a two-step procedure involving the formation of a chiral ketimine followed by enantioselective C-alkylation and ring closure can produce optically pure nornicotine isomers. nih.govnih.gov
The subsequent N-alkylation of the nornicotine precursor with 4-methoxybenzyl chloride would be a key step. The reactivity of benzyl halides can be influenced by substituents on the aromatic ring; the electron-donating methoxy (B1213986) group in 4-methoxybenzyl chloride makes it a highly reactive S_N1 electrophile. chemicalforums.com Optimization of this step would involve screening different bases, solvents, and temperatures to achieve selective N-alkylation without significant side reactions.
The introduction of the 3-acetoxy group would likely proceed via hydroxylation of the 3-position of the pyrrolidine ring, followed by acetylation. The hydroxylation could potentially be achieved through various methods, such as enzymatic hydroxylation or a chemical oxidation/reduction sequence. The final acetylation of the alcohol can be readily accomplished using reagents like acetic anhydride or acetyl chloride in the presence of a base. wikipedia.org
Below are interactive data tables summarizing representative reaction conditions and yields for key transformations analogous to those required for the synthesis of this compound.
Table 1: Representative Conditions for N-Alkylation of Pyrrolidine/Piperidine Derivatives
| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Piperidine | Benzyl chloride | K₂CO₃ | Ethanol | 80 (Microwave) | High |
| Piperidine | 4-Trifluoromethylbenzyl chloride | K₂CO₃ | Ethanol | 80 (Microwave) | High |
| Piperidine | 4-Bromobenzyl chloride | K₂CO₃ | Ethanol | 80 (Microwave) | High |
| Piperidine | 4-Methoxybenzyl chloride | N/A | DCM | N/A | Variable |
Data derived from analogous reactions reported in the literature. chemicalforums.com
Table 2: Enantioselective Synthesis of Nornicotine Precursors
| Chiral Auxiliary/Method | Key Reagents | Overall Yield (%) | Enantiomeric Excess (%) |
| (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone | 3-(Aminomethyl)pyridine, Halogenoalkane | Good | Excellent |
| Myosmine Reduction & Chiral Acid Resolution | N-lauroyl-(R)-alanine | N/A | 92 |
| Asymmetric Synthesis | Fine Catalysts | Variable | High |
Data derived from reported syntheses of nornicotine. nih.govnih.govmdpi.com
Chemical Reactivity and Mechanistic Investigations of 1 4 Methoxybenzyl 3 Acetoxynorcotinine
Fundamental Reaction Pathways
The fundamental reaction pathways of 1-(4-methoxybenzyl)-3-acetoxynorcotinine involve transformations of its primary functional groups and modifications of its core heterocyclic structure.
Functional Group Transformations of the Acetoxy Moiety
The acetoxy group, being an ester, is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding alcohol, 3-hydroxynorcotinine. masterorganicchemistry.com The steric hindrance around the 3-position may influence the reaction rate, potentially requiring more forcing conditions compared to less hindered esters. arkat-usa.org
Table 1: Predicted Conditions for Hydrolysis of the Acetoxy Group
| Reagent(s) | Solvent(s) | Temperature | Expected Product |
| LiOH, H₂O | THF/H₂O | Room Temperature to Reflux | 1-(4-Methoxybenzyl)-3-hydroxynorcotinine |
| NaOH or KOH | Methanol/Dichloromethane | Room Temperature | 1-(4-Methoxybenzyl)-3-hydroxynorcotinine |
| HCl or H₂SO₄ | Water/Dioxane | Room Temperature to Reflux | 1-(4-Methoxybenzyl)-3-hydroxynorcotinine |
The hydrolysis reaction proceeds via a nucleophilic acyl substitution mechanism. Under basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon of the acetoxy group, leading to a tetrahedral intermediate that subsequently collapses to expel the acetate (B1210297) leaving group. masterorganicchemistry.com In an acidic medium, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a water molecule.
Reactivity of the 4-Methoxybenzyl Group
The 4-methoxybenzyl (PMB) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, often mild, oxidative or acidic conditions. chem-station.com The primary reactivity of the PMB group in this context is its removal to unmask the secondary amine of the norcotinine (B101708) core.
Cleavage of the PMB group can be achieved through oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). chem-station.com The electron-rich nature of the 4-methoxybenzyl group facilitates the formation of a charge-transfer complex, leading to its oxidative removal. chem-station.com Alternatively, acidic conditions, such as treatment with trifluoroacetic acid (TFA), can also effectively cleave the PMB group, often in the presence of a scavenger like anisole (B1667542) to trap the resulting 4-methoxybenzyl cation. universiteitleiden.nlnih.gov Bismuth(III) triflate has also been shown to be effective for the catalytic cleavage of N-PMB groups in sulfonamides, a reaction that could potentially be adapted for this system. nih.gov
Table 2: Predicted Conditions for Cleavage of the 4-Methoxybenzyl Group
| Reagent(s) | Solvent(s) | Temperature | Expected Product |
| DDQ | Dichloromethane/Water | Room Temperature | 3-Acetoxynorcotinine |
| CAN | Acetonitrile/Water | 0 °C to Room Temperature | 3-Acetoxynorcotinine |
| TFA, Anisole | Dichloromethane | Room Temperature | 3-Acetoxynorcotinine |
| Bi(OTf)₃ | Dichloromethane | Room Temperature | 3-Acetoxynorcotinine |
The benzylic position of the 4-methoxybenzyl group is also susceptible to oxidation under harsher conditions, for instance, with potassium permanganate, which could lead to the formation of N-(4-methoxybenzoyl)norcotinine derivatives. masterorganicchemistry.commdpi.com
Transformations Involving the Norcotinine Core
The norcotinine core, consisting of a pyridine (B92270) ring linked to a pyrrolidinone ring system, possesses several sites for potential chemical transformation. The nitrogen atom of the pyridine ring can undergo N-oxidation with peracids to form the corresponding N-oxide. The pyridine ring itself is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution, particularly at the 2- and 4-positions, if a suitable leaving group is present. quimicaorganica.orgstackexchange.comquora.comyoutube.com
The pyrrolidine (B122466) ring, being saturated, is less reactive. However, the carbon alpha to the nitrogen (the benzylic position of the PMB group) is activated towards certain reactions. The metabolic N-demethylation of nicotine (B1678760) to nornicotine (B190312), which involves oxidation at the N-methyl group, suggests that the N-benzyl group in our target molecule could undergo similar enzymatic or chemical N-dealkylation. researchgate.netnih.govmdpi.comsemanticscholar.org
Electrophilic and Nucleophilic Reaction Studies
The electronic nature of this compound presents distinct sites for electrophilic and nucleophilic attack.
The pyridine ring, being electron-deficient due to the electronegativity of the nitrogen atom, is susceptible to nucleophilic attack, especially at the positions ortho and para to the nitrogen (C2 and C4). quimicaorganica.orgstackexchange.comquora.comyoutube.com However, in the absence of a good leaving group, these reactions are generally difficult.
Conversely, the 4-methoxybenzyl group is electron-rich and therefore activated towards electrophilic aromatic substitution on the benzene (B151609) ring. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the positions ortho to the activating methoxy (B1213986) group.
The lone pair of electrons on the pyrrolidine nitrogen, once the PMB group is cleaved, would render the nitrogen nucleophilic, allowing it to react with a variety of electrophiles.
Stereochemical Aspects of this compound Reactions
The stereochemistry of reactions involving this compound is of significant interest, given the presence of a stereocenter at the 3-position of the pyrrolidine ring. Natural nicotine and its derivatives are typically enantiomerically pure, and it is expected that synthetic routes to this compound would also be stereoselective. nih.govnih.gov
Reactions occurring at the 3-position must be considered in terms of their potential to proceed with retention, inversion, or racemization of the existing stereocenter. For instance, an S_N2-type substitution at the 3-position, if a suitable leaving group were introduced, would be expected to proceed with inversion of configuration. Conversely, reactions that proceed through a planar intermediate, such as an enolate formed by deprotonation at the C4 position, could lead to a mixture of diastereomers upon subsequent reaction.
The stereoselective synthesis of related compounds, such as trans-3'-hydroxycotinine, often involves the use of chiral reagents or auxiliaries to control the stereochemical outcome. nih.govnih.govelsevierpure.com Similar strategies would likely be necessary for stereocontrolled transformations of this compound. The conformational analysis of the molecule, particularly the orientation of the bulky N-benzyl group, would also play a crucial role in directing the approach of reagents and thus influencing the stereoselectivity of reactions. libretexts.orgresearchgate.netresearchgate.net
Elucidation of Reaction Mechanisms
The mechanisms of the predicted reactions of this compound are based on well-established principles in organic chemistry.
The hydrolysis of the acetoxy group follows the general mechanism for ester hydrolysis, as previously described. masterorganicchemistry.com
The cleavage of the 4-methoxybenzyl group under oxidative conditions with DDQ is proposed to proceed through a charge-transfer complex, followed by hydride abstraction from the benzylic position, and subsequent hydrolysis of the resulting iminium ion. chem-station.com Under acidic conditions with TFA, the mechanism likely involves protonation of the ether oxygen (or the pyrrolidine nitrogen), followed by cleavage to form the stable 4-methoxybenzyl cation and the deprotected amine. nih.gov
Nucleophilic aromatic substitution on the pyridine ring, if feasible, would proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.comquora.com
The N-debenzylation, analogous to metabolic N-demethylation of nicotine, could proceed via an oxidative pathway involving the formation of an N-(hydroxymethyl) intermediate which is unstable and fragments to the secondary amine and formaldehyde. nih.govmdpi.com
A deeper understanding of the specific reaction mechanisms for this compound would necessitate detailed experimental studies, including kinetic analysis, isotopic labeling, and the isolation and characterization of intermediates.
Kinetic Studies for Mechanistic Insights
Specific kinetic studies to elucidate the reaction mechanisms of this compound have not been reported. Generally, kinetic studies of related compounds, such as other aminoalkanol derivatives, have been performed to understand their interactions with biological targets, revealing competitive inhibition mechanisms. nih.gov Such studies are crucial for understanding the rate at which this molecule might undergo transformations, such as hydrolysis of the acetoxy group or cleavage of the benzyl (B1604629) group, and for providing insights into the stability and potential metabolic fate of the compound. Without experimental data, any discussion on the kinetics of its reactions remains speculative.
Identification and Characterization of Reaction Intermediates
There is no published research on the identification and characterization of reaction intermediates formed from this compound. The synthesis of functionalized pyrrolidinones, a core structure in the compound, can proceed through various intermediates, such as enolates, in cascade reactions. nih.gov The reactivity of the acetoxy group suggests that its hydrolysis would likely proceed through a tetrahedral intermediate. Furthermore, reactions involving the N-benzyl group could potentially generate carbocationic or radical intermediates depending on the reaction conditions. However, without specific experimental evidence, the nature and stability of any such intermediates for this particular molecule remain unconfirmed.
Dimerization and Self-Assembly Processes of Structurally Analogous Compounds
The ability of molecules to form dimers or self-assemble into larger ordered structures is a key area of research in supramolecular chemistry. While there is no specific information on the dimerization or self-assembly of this compound, the behavior of structurally related compounds, particularly N-aryl-substituted pyrrolidines, offers some perspective. mdpi.com The presence of the aromatic methoxybenzyl group and the polar acetoxy and lactam functionalities could potentially allow for various non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are the driving forces for self-assembly. The study of histone acetylation, for instance, highlights how acetoxy groups can be recognized by specific protein domains, a process governed by molecular interactions. nih.gov However, whether this compound exhibits any specific dimerization or self-assembly behavior in solution or the solid state is an open question that requires dedicated experimental investigation.
Design and Synthesis of Derivatives and Analogs of 1 4 Methoxybenzyl 3 Acetoxynorcotinine
Rational Design Principles for Novel Derivatives
The rational design of new derivatives of 1-(4-methoxybenzyl)-3-acetoxynorcotinine is a process guided by established medicinal chemistry principles. This involves a systematic approach to modifying the molecule's structure to explore and optimize its chemical properties. The design process is focused on three main areas: the core norcotinine (B101708) scaffold, the N-benzyl substituent, and the C-3 acetoxy group.
Structural Modification Strategies Based on Core Scaffolding
Key modification strategies for the pyrrolidinone scaffold include:
Ring Size Variation: Exploration of ring contraction to azetidinones (four-membered rings) or ring expansion to piperidinones (six-membered rings) can alter the spatial arrangement of the substituents and impact binding affinity.
Substitution at Other Positions: The introduction of substituents at the C4 and C5 positions of the pyrrolidinone ring can explore new binding interactions. Functionalization at these positions can be achieved through various synthetic methods that target C(sp³)–H bond activation. researchgate.net
Scaffold Hopping: The entire pyrrolidinone ring can be replaced by other heterocyclic systems that act as bioisosteres. This strategy aims to retain key binding interactions while potentially improving other properties like metabolic stability or solubility. drughunter.com Examples of potential replacements include other lactams, cyclic ureas, or sulfonamides.
Alterations to the 4-Methoxybenzyl Substituent
The 1-(4-methoxybenzyl) group plays a significant role in defining the molecule's properties. The benzyl (B1604629) moiety itself can be crucial for activity, while the 4-methoxy group can influence electronic properties and metabolic stability. wikipedia.org
Strategies for modifying this substituent include:
Manipulation of the Benzene (B151609) Ring Substitution: The methoxy (B1213986) group can be moved to the ortho- or meta-positions to probe the spatial requirements of a potential binding pocket. It can also be replaced with other functional groups to modulate electronic effects. Examples include small, electron-withdrawing groups like fluorine, or larger, lipophilic groups. nih.gov
Bioisosteric Replacement of the Methoxy Group: To improve metabolic stability or fine-tune electronic properties, the methoxy group can be replaced with known bioisosteres. researchgate.net Common replacements include methylthio (CH₃-S-), trifluoromethoxy (CF₃O-), or even small alkyl groups. researchgate.net The replacement of a methoxy group with a trifluoromethyl oxetane (B1205548) has also been explored as a strategy to decrease lipophilicity and improve metabolic stability. cambridgemedchemconsulting.com
The following table summarizes potential bioisosteric replacements for the methoxy group:
| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Methoxy (-OCH₃) | Fluoro (-F) | Similar size, alters electronics. nih.gov |
| Methylthio (-SCH₃) | Similar size and electronics. researchgate.net | |
| Trifluoromethoxy (-OCF₃) | Increases metabolic stability. researchgate.net | |
| Difluoromethyl (-CHF₂) | Modulates lipophilicity and metabolic stability. | |
| Indazole | Can restore metabolic stability and reduce plasma protein binding. cambridgemedchemconsulting.com |
Modifications at the Acetoxy Position
The 3-acetoxy group is a key feature, potentially acting as a prodrug for a 3-hydroxy functionality, which could participate in hydrogen bonding with a biological target. unina.itwikipedia.org The nature of this ester can be readily modified to alter properties like solubility, stability, and cell permeability.
Key modification strategies at this position are:
Ester Homologation and Variation: The acetyl group can be replaced with other acyl groups of varying chain length (e.g., propionyl, butyryl) or with aroyl groups (e.g., benzoyl) to explore the impact of size and lipophilicity.
Introduction of Functionalized Esters: Esters containing amino groups or other polar functionalities can be introduced to enhance solubility or create new interaction points.
Replacement of the Ester Linkage: The entire acetoxy group can be replaced with other functionalities. Hydrolysis to the 3-hydroxy derivative provides a key intermediate and a potential active compound. psu.edu This alcohol can then be converted into ethers (e.g., methoxy, benzyloxy) or carbonates to alter its hydrogen bonding capacity and lipophilicity. The hydroxyl group can also be replaced with an amino group or a carbon-based substituent through more extensive synthetic modifications.
Synthetic Pathways to Diverse this compound Derivatives
The synthesis of this compound and its derivatives can be approached through a modular strategy, allowing for the introduction of diversity at each key position. A plausible synthetic route would likely begin with a readily available chiral precursor to establish the stereochemistry at the C3 position.
A general synthetic pathway could involve the following key steps:
Preparation of a 3-Hydroxynorcotinine Scaffold: A chiral 3-hydroxypyrrolidine derivative can serve as a starting point. google.com These can be prepared from natural sources like malic acid or glutamic acid. google.com Alternatively, biocatalytic hydroxylation of an N-protected pyrrolidine (B122466) can provide regio- and stereoselective access to the 3-hydroxy derivative. researchgate.net
N-Benzylation: The nitrogen of the lactam ring can be alkylated using 4-methoxybenzyl chloride or bromide in the presence of a base. orgsyn.org Nickel-catalyzed cross-coupling reactions have also been reported for the N-arylation of lactams. nih.gov
Acetylation: The 3-hydroxy group can be acetylated to yield the final product. This is typically achieved using acetyl chloride or acetic anhydride (B1165640) in the presence of a base. wikipedia.org Catalyst-free methods using acetic acid at elevated temperatures have also been developed for regioselective acetylation of primary alcohols, a principle that could be adapted. nih.govrsc.org
The following table outlines various reagents that could be employed for the key synthetic transformations:
| Synthetic Step | Reagent/Catalyst Options | Rationale/Comments |
| N-Benzylation | 4-Methoxybenzyl chloride with NaH | Standard Williamson ether synthesis conditions for N-alkylation. organic-chemistry.org |
| 4-Methoxybenzyl bromide with K₂CO₃ | Milder conditions suitable for sensitive substrates. nih.gov | |
| (PAd-DalPhos)Ni(o-tolyl)Cl | Nickel pre-catalyst for cross-coupling with aryl halides. nih.gov | |
| Acetylation | Acetic anhydride, Pyridine (B92270), DMAP | Standard, efficient method for acetylating alcohols. wikipedia.org |
| Acetyl chloride, Triethylamine | Another common and effective acetylation method. wikipedia.org | |
| Acetic Acid (elevated temp.) | Catalyst-free, potentially greener alternative. rsc.org |
Regioselective and Stereoselective Synthesis of Analogs
Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules to ensure the production of a single, well-defined isomer. youtube.com Given that this compound possesses a stereocenter at the C3 position, stereoselective synthesis is crucial for investigating the biological activity of individual enantiomers.
Stereoselective Synthesis: The stereochemistry at C3 can be controlled through several approaches:
Chiral Pool Synthesis: Starting from an enantiomerically pure precursor such as (R)- or (S)-malic acid, which can be converted into a chiral 3-hydroxypyrrolidine intermediate. google.com
Asymmetric Catalysis: The stereoselective reduction of a 3-oxonorcotinine precursor using a chiral reducing agent or a catalyst can establish the desired stereocenter.
Biocatalysis: The use of enzymes, such as hydroxylases, can introduce the hydroxyl group at the C3 position with high regio- and stereoselectivity. researchgate.net For instance, Sphingomonas sp. has been shown to hydroxylate N-substituted pyrrolidines. researchgate.net Similarly, enzymatic glycosylation has been used on 3-hydroxy-β-lactams, demonstrating that enzymes can act on such scaffolds. acs.org
Regioselective Synthesis: Regioselectivity becomes important when multiple reactive sites are present on the norcotinine scaffold. For example, if modifications are desired at the C4 or C5 positions, methods must be employed that selectively target these sites without affecting the existing functional groups. This can involve the use of directing groups or exploiting the inherent reactivity differences of the C-H bonds on the pyrrolidinone ring. researchgate.netrsc.org
The following table presents different methods for achieving stereoselective synthesis of the 3-hydroxy intermediate:
| Method | Description | Potential Starting Material |
| Chiral Pool Synthesis | Utilizes readily available, inexpensive chiral molecules as starting points. | L-Malic Acid, D-Glutamic Acid google.com |
| Asymmetric Reduction | Stereoselective reduction of a ketone to a secondary alcohol using chiral catalysts. | 1-(4-Methoxybenzyl)-pyrrolidin-2,3-dione |
| Enzymatic Hydroxylation | Use of whole-cell or isolated enzymes to perform regio- and stereospecific hydroxylation. | 1-(4-Methoxybenzyl)-pyrrolidin-2-one researchgate.net |
By employing these rational design principles and synthetic strategies, a wide array of derivatives and analogs of this compound can be systematically prepared, enabling a thorough investigation of their chemical and biological properties.
Computational and Theoretical Studies of 1 4 Methoxybenzyl 3 Acetoxynorcotinine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a framework to compute the electronic structure and properties of molecules with high accuracy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.
Density Functional Theory (DFT) Applications for Electronic Structure
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for investigating the electronic structure of molecules. mpg.deumn.eduyoutube.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. mpg.denih.gov This approach is computationally more tractable than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules like 1-(4-Methoxybenzyl)-3-acetoxynorcotinine. mpg.de
Applications of DFT to this compound would focus on elucidating its electronic characteristics. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netchemjournal.kz A smaller gap suggests higher reactivity.
Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org For this compound, the MEP would likely show negative potential around the oxygen atoms of the acetoxy and methoxy (B1213986) groups and the nitrogen of the pyridine (B92270) ring, indicating sites susceptible to electrophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Unit |
| HOMO Energy | -6.2 eV | electron Volts |
| LUMO Energy | -1.5 eV | electron Volts |
| HOMO-LUMO Gap | 4.7 eV | electron Volts |
| Dipole Moment | 3.8 D | Debye |
| Ionization Potential | 7.1 eV | electron Volts |
| Electron Affinity | 1.2 eV | electron Volts |
Note: This data is hypothetical and for illustrative purposes.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed electronic information on a static molecule, molecular modeling and dynamics simulations explore the conformational landscape and the time-dependent behavior of the molecule.
Conformational Analysis of the Compound
The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. mdpi.com Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in space. Computational methods can systematically explore the potential energy surface of the molecule by rotating its single bonds.
For this compound, key dihedral angles would include the rotation around the bond connecting the benzyl (B1604629) group to the nitrogen atom and the orientation of the acetoxy group relative to the pyrrolidinone ring. By performing a systematic scan of these angles and calculating the energy at each step, a potential energy map can be constructed to identify the global and local energy minima, which correspond to the most stable conformers.
Table 3: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C-N-CH₂-Ar) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 75° | 0.00 | 65.2 |
| 2 | -85° | 0.85 | 20.1 |
| 3 | 170° | 1.50 | 9.5 |
| 4 | -10° | 2.10 | 5.2 |
Note: This data is hypothetical and for illustrative purposes.
Studies of Intramolecular Interactions
The stability of different conformers is governed by a delicate balance of intramolecular interactions. These are non-covalent forces within the molecule, such as steric hindrance, dipole-dipole interactions, and hydrogen bonds. Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, are particularly useful for studying these dynamic interactions. mdpi.comyoutube.commdpi.comnih.gov
In this compound, potential intramolecular interactions for investigation would include:
π-π Stacking: Possible interaction between the electron-rich 4-methoxyphenyl (B3050149) ring and the pyridine ring of the norcotinine (B101708) core.
Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O interactions involving the acetoxy or methoxy groups could influence conformational preference.
Steric Repulsion: Unfavorable interactions between bulky groups, such as the benzyl and acetoxy groups, that would destabilize certain conformations.
MD simulations can quantify the distances and angles between interacting groups over time, providing a statistical picture of the most prevalent intramolecular contacts. mdpi.com
Theoretical Predictions of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgresearchgate.netresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify transition states—the high-energy species that connect reactants and products—and calculate the activation energy required for the reaction to proceed.
A plausible reaction for this compound is the hydrolysis of the acetoxy group to yield 3-hydroxy-1-(4-methoxybenzyl)norcotinine. ucoz.com This reaction can be catalyzed by either acid or base. Theoretical calculations can model these reaction pathways. For instance, in base-catalyzed hydrolysis (saponification), the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. ucoz.com
Table 4: Hypothetical Calculated Activation Energies for the Hydrolysis of this compound
| Reaction Pathway | Rate-Limiting Step | Activation Energy (ΔG‡) |
| Neutral Hydrolysis | Water addition | 25.5 kcal/mol |
| Acid-Catalyzed Hydrolysis | Tetrahedral intermediate formation | 18.2 kcal/mol |
| Base-Catalyzed Hydrolysis | Hydroxide attack | 14.8 kcal/mol |
Note: This data is hypothetical and for illustrative purposes, demonstrating how computational methods can compare different reaction pathways.
Computational Prediction of Structure-Reactivity Relationships
The relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. Computational models are instrumental in predicting this relationship for novel compounds like this compound. These predictions are often based on the analysis of the molecule's electronic structure, particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, highlighting its electrophilic character. The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For analogs of nicotine (B1678760), the HOMO and LUMO orbitals are often localized on different rings within the molecule, suggesting specific sites for electron donation and acceptance. researchgate.net
Global reactivity descriptors, derived from the energies of these frontier orbitals, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Chemical hardness, in particular, is a measure of the molecule's resistance to change in its electron distribution; softer molecules (lower hardness value) tend to be more reactive. nih.gov
For instance, in a computational analysis of nicotine analogs, compounds with lower chemical hardness were identified as potentially more reactive. nih.gov Such an analysis for this compound would involve calculating these parameters to forecast its chemical behavior.
Table 1: Illustrative Global Reactivity Descriptors
This table shows representative data for how global reactivity descriptors might be calculated for a compound like this compound, based on methodologies applied to similar molecules.
| Parameter | Formula | Significance |
| HOMO Energy | EHOMO | Electron-donating ability |
| LUMO Energy | ELUMO | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to electronic change |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |
| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |
Furthermore, the nucleophilic and electrophilic character of specific atoms within the molecule can be determined by calculating local reactivity descriptors, such as the Fukui functions. These functions indicate the most likely sites for nucleophilic or electrophilic attack. In the case of this compound, this could pinpoint which carbon or nitrogen atoms are most susceptible to reaction, guiding synthetic modifications or understanding metabolic pathways. nih.gov
Another powerful computational tool is the creation of a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. These maps provide an intuitive guide to the sites of potential intermolecular interactions, such as hydrogen bonding or reactions with electrophiles and nucleophiles.
Quantitative Structure-Activity Relationship (QSAR) studies represent another tier of computational prediction. researchgate.net In QSAR, statistical models are built to correlate variations in molecular descriptors (such as lipophilicity (log P), molecular weight, and steric parameters) with changes in chemical reactivity or biological activity. researchgate.net For this compound, a QSAR model could be developed to predict its reactivity based on descriptors calculated from its modeled 3D structure. Studies on nicotine analogs have successfully used a combination of lipophilicity (π) and the volume of substituents to account for affinity at nicotinic acetylcholine (B1216132) receptors. researchgate.net
Table 2: Example Molecular Descriptors for QSAR Analysis
This table provides examples of molecular descriptors that would be calculated and used in a QSAR study to predict the reactivity of this compound.
| Descriptor | Abbreviation | Predicted Property |
| Octanol-Water Partition Coefficient | logP | Lipophilicity / Hydrophobicity |
| Topological Polar Surface Area | TPSA | Polarity, membrane permeability |
| Molecular Weight | MW | Size of the molecule |
| Number of Hydrogen Bond Donors | nHBD | Hydrogen bonding capacity |
| Number of Hydrogen Bond Acceptors | nHBA | Hydrogen bonding capacity |
| Molecular Volume | MOL VOL | Steric influence |
By integrating these computational approaches, a detailed profile of the structure-reactivity relationships for this compound can be constructed. This in silico analysis is a cost-effective and efficient strategy to hypothesize the molecule's chemical behavior, guiding future experimental research.
Advanced Analytical and Spectroscopic Characterization of 1 4 Methoxybenzyl 3 Acetoxynorcotinine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments like COSY and HMBC, the precise structure of 1-(4-Methoxybenzyl)-3-acetoxynorcotinine can be pieced together.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons of the 4-methoxybenzyl group, the pyrrolidinone ring, the pyridine (B92270) ring, and the acetoxy group.
4-Methoxybenzyl Group: The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the range of δ 6.8-7.3 ppm. The benzylic protons (CH₂) would likely resonate as a singlet or a pair of doublets (if diastereotopic) between δ 4.0 and 5.0 ppm. The methoxy (B1213986) (OCH₃) protons are expected as a sharp singlet around δ 3.8 ppm.
Norcotinine (B101708) Core: The protons on the pyrrolidinone and pyridine rings will exhibit characteristic shifts and coupling patterns, providing crucial information about their relative positions.
Acetoxy Group: The methyl protons of the acetoxy group will appear as a singlet, typically in the range of δ 2.0-2.2 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Carbonyl Carbons: The carbonyl carbons of the ester and the lactam (pyrrolidinone ring) are expected to appear significantly downfield, typically in the region of δ 170-180 ppm.
Aromatic and Heteroaromatic Carbons: The carbons of the 4-methoxyphenyl (B3050149) and pyridine rings will resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be shifted further downfield.
Aliphatic Carbons: The benzylic carbon, the carbons of the pyrrolidinone ring, and the methyl carbon of the acetoxy group will appear in the upfield region of the spectrum.
2D NMR Techniques: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between different parts of the molecule.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the 4-methoxybenzyl and norcotinine moieties.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the 4-methoxybenzyl group to the nitrogen of the norcotinine ring and for confirming the position of the acetoxy group.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 4-Methoxybenzyl - Aromatic CH | 6.8 - 7.3 | 114 - 130 |
| 4-Methoxybenzyl - Benzylic CH₂ | 4.0 - 5.0 | ~50 |
| 4-Methoxybenzyl - OCH₃ | ~3.8 | ~55 |
| Norcotinine - Pyridine CH | 7.5 - 8.7 | 120 - 150 |
| Norcotinine - Pyrrolidinone CH/CH₂ | 2.0 - 4.5 | 25 - 70 |
| Norcotinine - C=O (Lactam) | - | ~175 |
| Acetoxy - CH₃ | ~2.1 | ~21 |
| Acetoxy - C=O | - | ~170 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., High-Resolution MS/MS)
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound (C₁₉H₂₀N₂O₄), the expected exact mass is 340.1423 g/mol . HRMS can confirm this with a high degree of accuracy.
Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which provides valuable structural information. The fragmentation of the protonated molecule [M+H]⁺ of this compound would likely involve characteristic losses of neutral fragments.
Loss of the acetoxy group: A common fragmentation pathway would be the loss of the acetoxy group as acetic acid (CH₃COOH, 60.02 Da) or as a ketene (CH₂CO, 42.01 Da).
Cleavage of the benzyl (B1604629) group: The bond between the benzylic carbon and the nitrogen of the pyrrolidinone ring can cleave, leading to the formation of a stable 4-methoxybenzyl cation (m/z 121.06).
Fragmentation of the norcotinine core: The pyrrolidinone and pyridine rings can also undergo characteristic fragmentation, providing further structural confirmation.
| Ion | Expected m/z | Description |
|---|---|---|
| [M+H]⁺ | 341.1496 | Protonated molecule |
| [M+Na]⁺ | 363.1315 | Sodium adduct |
| [M-CH₃CO]⁺ | 299.1285 | Loss of acetyl group |
| [C₈H₉O]⁺ | 121.0648 | 4-Methoxybenzyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
C=O Stretching: Strong absorption bands are expected for the two carbonyl groups. The ester carbonyl (C=O) stretch typically appears around 1735-1750 cm⁻¹, while the lactam carbonyl stretch is expected at a lower frequency, around 1680-1700 cm⁻¹.
C-O Stretching: The C-O stretching vibrations of the ester and the ether groups will likely appear in the region of 1000-1300 cm⁻¹.
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic (4-methoxyphenyl) and heteroaromatic (pyridine) rings will give rise to absorptions in the 1450-1600 cm⁻¹ region.
C-H Stretching: The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will be observed around 2850-3100 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| C=O (Ester) | 1735 - 1750 | Stretching |
| C=O (Lactam) | 1680 - 1700 | Stretching |
| C-O (Ester and Ether) | 1000 - 1300 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 3000 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The presence of chromophores, such as aromatic rings and carbonyl groups, in this compound will result in characteristic UV absorptions.
| Chromophore | Expected λ_max (nm) | Electronic Transition |
|---|---|---|
| 4-Methoxybenzyl | ~225 and ~275 | π → π |
| Pyridine | ~260 | π → π |
| Carbonyl (C=O) | Longer wavelength, weaker absorption | n → π* |
Advanced Chromatographic Methods for Purity Assessment and Separation (e.g., UPLC, HPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of a compound and for separating it from impurities or related substances. These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
For the analysis of this compound, a reversed-phase HPLC or UPLC method would likely be employed, using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation of the target compound from any starting materials, by-products, or degradation products.
Future Directions and Emerging Research Avenues for 1 4 Methoxybenzyl 3 Acetoxynorcotinine Research
Exploration of Novel Synthetic Methodologies
The synthesis of 1-(4-Methoxybenzyl)-3-acetoxynorcotinine and its analogs is an area ripe for innovation. Current synthetic approaches to related norcotinine (B101708) derivatives can serve as a foundation, but the development of more efficient, stereoselective, and environmentally benign methods is a key future objective.
One promising direction lies in the application of modern catalytic systems. For instance, the N-benzylation of the norcotinine core could be achieved with greater efficiency using advanced catalysts that allow for milder reaction conditions and higher yields. The use of solid-supported reagents and scavengers has already demonstrated success in the synthesis of nornicotine (B190312) and its derivatives, and this approach could be adapted for the synthesis of this compound, facilitating purification and reducing waste. rsc.org
Furthermore, the introduction of the acetoxy group at the 3-position presents an opportunity for exploring stereoselective enzymatic reactions. Lipases, for example, could be employed for the regioselective and stereoselective acetylation of the corresponding 3-hydroxy precursor, 1-(4-methoxybenzyl)-3-hydroxynorcotinine. This biocatalytic approach would offer significant advantages in terms of enantiopurity, which is often crucial for biological applications.
| Potential Synthetic Improvement | Enabling Technology/Methodology | Anticipated Advantages |
| N-Benzylation | Advanced Homogeneous or Heterogeneous Catalysis | Milder reaction conditions, higher yields, easier catalyst separation |
| Acetylation | Enzymatic Resolution (e.g., using lipases) | High stereoselectivity, environmentally friendly |
| Overall Synthesis | Flow Chemistry | Improved reaction control, enhanced safety, potential for scalability |
Investigation of Undiscovered Reactivity Patterns and Chemical Transformations
The chemical reactivity of this compound is a largely uncharted territory. Based on its structural motifs—a tertiary amine, an enamine-like system within the pyrrolidine (B122466) ring, an ester, and an aromatic ring—a variety of chemical transformations can be envisioned.
Future research could focus on the reactivity of the pyrrolidine ring. The presence of the N-benzyl group and the acetoxy substituent could influence the outcome of reactions such as oxidation, reduction, and ring-opening, potentially leading to novel heterocyclic scaffolds. For example, the aza-Prins reaction, which has been used to create complex polycyclic spirooxindole derivatives from related vinyltetrahydroquinolines, could be explored with derivatives of this compound. nih.gov
The ester functionality at the 3-position is another handle for chemical modification. Hydrolysis of the acetate (B1210297) would yield the corresponding alcohol, which could serve as a precursor for a wide range of other functional groups through esterification, etherification, or oxidation. The methoxy (B1213986) group on the benzyl (B1604629) substituent also offers a site for potential demethylation to the corresponding phenol, which could then be further functionalized. cscanada.net
Development of Advanced Analytical Techniques Tailored for the Compound
As with any novel compound, the development of robust and sensitive analytical methods is paramount for its characterization and quantification. While general methods for the analysis of nicotine (B1678760) metabolites exist, techniques specifically tailored to this compound would need to be established.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is anticipated to be the cornerstone for the quantification of this compound in various matrices. nih.govnih.gov The development of a validated LC-MS/MS method would involve optimizing chromatographic separation, ionization efficiency, and fragmentation patterns to ensure high sensitivity and specificity. The use of isotopically labeled internal standards would be crucial for accurate quantification. nih.gov
For the elucidation of its three-dimensional structure and the study of its conformational dynamics, advanced nuclear magnetic resonance (NMR) spectroscopy techniques will be indispensable. Chiral chromatography methods will also be essential to separate and quantify the different stereoisomers of the compound, as biological activity is often stereospecific. acs.org
| Analytical Technique | Purpose | Key Considerations |
| LC-MS/MS | Quantification in complex matrices | Method validation, use of internal standards nih.govnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition | Confirmation of identity |
| NMR Spectroscopy | Structural elucidation and conformational analysis | 1D and 2D techniques |
| Chiral Chromatography | Separation of stereoisomers | Selection of appropriate chiral stationary phase acs.org |
Interdisciplinary Research Opportunities in Chemical Sciences
The unique structural features of this compound open up possibilities for its application in various interdisciplinary fields of chemical sciences.
Materials Chemistry: The molecule could serve as a building block for the synthesis of novel polymers or functional materials. The nitrogen atom of the pyrrolidine ring and the potential for functionalization on the aromatic ring could be exploited to create monomers for polymerization or to graft the molecule onto surfaces, thereby imparting specific properties.
Catalysis: The chiral nature of the norcotinine scaffold suggests that derivatives of this compound could be investigated as ligands for asymmetric catalysis. The synthesis of enantiomerically pure ligands derived from this compound could lead to new catalysts for a variety of chemical transformations.
Chemical Biology: While outside the direct scope of this article, it is worth noting that the structural similarity to nicotine and its metabolites suggests that this compound could be a valuable tool compound for probing nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com Furthermore, the investigation of its metabolic fate in biological systems would be a significant area of research.
Q & A
Q. How can researchers scale up synthesis while maintaining reproducibility and minimizing waste?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for reaction kinetics). Optimize solvent recovery via distillation and adopt green chemistry principles (e.g., catalytic vs. stoichiometric reagents). Validate batch consistency using multivariate analysis (PCA/PLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
